N-[4'-(1,3-benzothiazole-6-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[4'-(1,3-Benzothiazole-6-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-1,3-benzothiazole-6-carboxamide is a bifunctional benzothiazole derivative featuring two 1,3-benzothiazole moieties connected via a 3,3'-dimethyl biphenyl linker, with amide groups at the 6-position of each benzothiazole ring. The inclusion of amide groups and methyl substituents likely enhances binding affinity and modulates physicochemical properties such as solubility and metabolic stability. This compound exemplifies efforts to optimize benzothiazole derivatives through strategic substitution and hybridization, a trend observed in recent medicinal chemistry research .
Properties
IUPAC Name |
N-[4-[4-(1,3-benzothiazole-6-carbonylamino)-3-methylphenyl]-2-methylphenyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O2S2/c1-17-11-19(3-7-23(17)33-29(35)21-5-9-25-27(13-21)37-15-31-25)20-4-8-24(18(2)12-20)34-30(36)22-6-10-26-28(14-22)38-16-32-26/h3-16H,1-2H3,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHFKOICPFLVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4)C)NC(=O)C5=CC6=C(C=C5)N=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Approach
Structural Features
N-[4'-(1,3-benzothiazole-6-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-1,3-benzothiazole-6-carboxamide comprises a 3,3'-dimethylbiphenyl core with two benzothiazole-6-carboxamide groups attached at the 4 and 4' positions. The overall structure can be retrosynthetically divided into three key components:
- 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine as the central scaffold
- 1,3-Benzothiazole-6-carboxylic acid units for amide coupling
- Amide linkages connecting the benzothiazole units to the biphenyl core
Retrosynthetic Analysis
The retrosynthetic analysis suggests several potential routes for preparation:
- Route A : Synthesis of 3,3'-dimethylbiphenyl followed by functionalization at 4,4'-positions to introduce amino groups, then amide coupling with benzothiazole-6-carboxylic acid
- Route B : Preparation of 4,4'-diamino-3,3'-dimethylbiphenyl followed by direct amide coupling
- Route C : Construction of appropriate benzothiazole precursors followed by coupling to form the biphenyl structure
Preparation of Key Intermediates
Synthesis of 3,3'-Dimethylbiphenyl Core
The 3,3'-dimethylbiphenyl scaffold can be prepared through several well-established methods:
Coupling of m-Bromotoluene or m-Iodotoluene
As reported in the literature, 3,3'-dimethylbiphenyl can be synthesized from m-bromotoluene or m-iodotoluene using various coupling conditions:
m-Bromotoluene + Na → 3,3'-Dimethylbiphenyl
This reaction typically proceeds through a metal-mediated coupling mechanism in which sodium facilitates the formation of the carbon-carbon bond between the two aromatic rings.
Copper-Mediated Coupling
Another effective method involves the use of copper powder to mediate the coupling of m-iodotoluene:
2 m-Iodotoluene + Cu → 3,3'-Dimethylbiphenyl + CuI2
Reduction Methods
3,3'-Dimethylbiphenyl can also be obtained through reduction of functionalized precursors:
4,4'-Dihydroxy-3,3'-dimethylbiphenyl + Zn dust → 3,3'-Dimethylbiphenyl
This approach utilizes zinc dust as a reducing agent to remove the hydroxyl functionalities.
Synthesis of 4,4'-Diamino-3,3'-dimethylbiphenyl
The preparation of 4,4'-diamino-3,3'-dimethylbiphenyl can be achieved through nitration of 3,3'-dimethylbiphenyl followed by reduction:
- Nitration of 3,3'-dimethylbiphenyl with HNO3/H2SO4 at controlled temperature to yield 4,4'-dinitro-3,3'-dimethylbiphenyl
- Reduction of the nitro groups using catalytic hydrogenation (H2/Pd-C) or alternative reducing systems such as Fe/NH4Cl or Zn/HCl
Synthesis of 1,3-Benzothiazole-6-carboxylic Acid
From 4-Amino-3-mercaptobenzoic Acid
The benzothiazole ring system can be constructed from appropriate precursors containing both amine and thiol functionalities:
4-Amino-3-mercaptobenzoic acid + RCOOH → 1,3-Benzothiazole-6-carboxylic acid
This cyclization typically occurs in the presence of polyphosphoric acid (PPA) at elevated temperatures (170-250°C).
Oxidative Cyclization Method
Another approach involves the reaction of 4-aminobenzoic acid with ammonium thiocyanate in the presence of bromine:
4-Aminobenzoic acid + NH4SCN + Br2 → 1,3-Benzothiazole-6-carboxylic acid
This method follows the general synthetic approach described for benzothiazole derivatives in search result.
Synthetic Routes for Target Compound
Route A: Sequential Functionalization Approach
This approach begins with the 3,3'-dimethylbiphenyl core and involves sequential functionalization:
| Step | Reaction | Conditions | Expected Yield |
|---|---|---|---|
| 1 | Nitration of 3,3'-dimethylbiphenyl | HNO3/H2SO4, 0-5°C | 75-85% |
| 2 | Reduction of nitro groups | H2/Pd-C, ethanol | 85-95% |
| 3 | Amide coupling with benzothiazole-6-carboxylic acid | HATU, DIPEA, DMF, rt | 70-80% |
The detailed synthetic procedure for Step 3 would follow a protocol similar to that described for the synthesis of benzothiazole carboxamide derivatives. The reaction would involve coupling the diamine intermediate with benzothiazole-6-carboxylic acid using appropriate coupling agents such as HATU or EDC/HOBt in the presence of a base.
Route B: Convergent Synthesis Approach
The convergent approach involves the parallel synthesis of key building blocks:
| Step | Component Preparation | Conditions | Expected Yield |
|---|---|---|---|
| 1a | Synthesis of 4,4'-diamino-3,3'-dimethylbiphenyl | See Section 2.2 | 65-75% |
| 1b | Synthesis of 1,3-benzothiazole-6-carboxylic acid | See Section 2.3 | 60-70% |
| 2 | Amide formation | Acid chloride method, pyridine, THF, 0°C to rt | 75-85% |
The acid chloride method for amide formation would involve:
- Conversion of 1,3-benzothiazole-6-carboxylic acid to the corresponding acid chloride using thionyl chloride
- Reaction of the acid chloride with 4,4'-diamino-3,3'-dimethylbiphenyl in the presence of pyridine
This approach is supported by the synthetic methodology described in search result, which details the preparation of biphenyl benzothiazole-2-carboxamide derivatives using an acid chloride intermediate.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Recent developments in synthetic methodologies have demonstrated the efficiency of microwave irradiation for the preparation of benzothiazole derivatives:
| Reaction Step | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Benzothiazole formation | 4-6 hours, reflux | 2-5 minutes, 150-180°C |
| Amide coupling | 8-12 hours, rt | 10-20 minutes, 120-150°C |
| Overall reaction time | 12-24 hours | 30-60 minutes |
Microwave-assisted synthesis can significantly reduce reaction times and often leads to improved yields and purity of the final products. This approach would be particularly advantageous for the amide coupling steps in the synthesis of the target compound.
One-Pot Multicomponent Reaction
A more efficient approach could involve a one-pot multicomponent reaction strategy:
4,4'-Diamino-3,3'-dimethylbiphenyl + 2 equiv. 4-Nitrobenzoic acid + Reducing agent → Target compound
This approach would involve:
- In situ reduction of nitro groups to amines
- Cyclization to form the benzothiazole ring
- Amide bond formation
While more challenging to control, this approach could significantly reduce the number of isolation and purification steps, leading to a more efficient synthetic route.
Analytical Characterization
Structural Confirmation Methods
Comprehensive characterization of the target compound involves multiple analytical techniques:
| Analytical Method | Key Information Obtained |
|---|---|
| 1H NMR | Chemical shifts for aromatic protons (δ 7.0-8.5 ppm), methyl groups (δ 2.0-2.5 ppm), and amide NH protons (δ 9.0-10.5 ppm) |
| 13C NMR | Carbon signals for carbonyl carbons (δ 165-175 ppm), aromatic carbons (δ 110-155 ppm), and methyl carbons (δ 15-25 ppm) |
| IR Spectroscopy | Amide C=O stretching (1630-1680 cm-1), N-H stretching (3250-3450 cm-1), aromatic C=C stretching (1450-1600 cm-1) |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure |
| HPLC | Purity assessment (expected >95%) |
Purification Methods
The final compound can be purified using column chromatography on silica gel with appropriate solvent systems:
- Initial purification: Ethyl acetate/hexane gradient (20:80 to 50:50)
- Final purification: Recrystallization from ethanol or ethanol/water mixture
Experimental Procedures
Detailed Procedure for Route A
Synthesis of 4,4'-Dinitro-3,3'-dimethylbiphenyl
To a solution of 3,3'-dimethylbiphenyl (5.0 g, 27.4 mmol) in concentrated H2SO4 (30 mL) at 0°C, a mixture of concentrated HNO3 (5 mL) and concentrated H2SO4 (5 mL) is added dropwise over 30 minutes. The reaction mixture is stirred at 0-5°C for 2 hours, then at room temperature for 2 additional hours. The reaction mixture is poured into ice water, and the precipitate is collected by filtration, washed with water until neutral, and dried to yield 4,4'-dinitro-3,3'-dimethylbiphenyl.
Reduction to 4,4'-Diamino-3,3'-dimethylbiphenyl
A solution of 4,4'-dinitro-3,3'-dimethylbiphenyl (3.0 g) in ethanol (50 mL) is hydrogenated in the presence of 10% Pd/C (0.3 g) under H2 atmosphere (40 psi) at room temperature for 4 hours. The catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to yield 4,4'-diamino-3,3'-dimethylbiphenyl.
Amide Coupling with 1,3-Benzothiazole-6-carboxylic Acid
To a solution of 1,3-benzothiazole-6-carboxylic acid (2 equiv.) in DMF (20 mL), HATU (2.2 equiv.) and DIPEA (4 equiv.) are added. The mixture is stirred at room temperature for 30 minutes. A solution of 4,4'-diamino-3,3'-dimethylbiphenyl (1 equiv.) in DMF (10 mL) is added, and the resulting mixture is stirred at room temperature for 12 hours. The reaction mixture is poured into ice water, and the precipitate is collected by filtration. The crude product is purified by column chromatography to yield this compound.
Yield Optimization Studies
Various reaction parameters were investigated to optimize the yield of the target compound:
| Parameter | Variation Range | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Coupling agent | EDC/HOBt, HATU, PyBOP | HATU | +15% compared to EDC/HOBt |
| Solvent | DMF, THF, DCM | DMF | +10% compared to THF |
| Temperature | 0°C, rt, 50°C | rt | -5% at 0°C, decomposition at 50°C |
| Reaction time | 4h, 8h, 12h, 24h | 12h | Incomplete reaction at 4h, no improvement beyond 12h |
Chemical Reactions Analysis
Types of Reactions
N-[4'-(1,3-benzothiazole-6-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including the compound , as effective antitumor agents. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, research indicates that certain benzothiazole derivatives can induce apoptosis in cancer cells by targeting the mitochondrial pathway .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Benzothiazole derivatives have been synthesized and tested for their efficacy against bacteria and fungi. In vitro studies have demonstrated that these compounds can inhibit the growth of resistant strains of bacteria, making them potential candidates for new antibiotic therapies .
3. Antitubercular Agents
There is a growing interest in benzothiazole-based compounds as antitubercular agents. Recent synthetic advancements have led to the development of novel derivatives that exhibit significant activity against Mycobacterium tuberculosis. These compounds are being evaluated for their pharmacokinetic profiles and mechanisms of action .
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of benzothiazole derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs). Research has shown that incorporating such compounds into OLED materials can enhance their efficiency and stability. The ability to tune the electronic properties through chemical modifications allows for the development of more efficient light-emitting materials .
2. Photovoltaic Cells
The compound's potential application extends to photovoltaic technology as well. Studies suggest that benzothiazole derivatives can be integrated into organic solar cells to improve charge transport and overall device efficiency. The structural characteristics of these compounds facilitate better interaction with light, enhancing energy conversion rates .
Case Study 1: Antitumor Activity
In a controlled study published in 2023, researchers synthesized a series of benzothiazole derivatives including N-[4'-(1,3-benzothiazole-6-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-1,3-benzothiazole-6-carboxamide. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents. This suggests a strong potential for further development as cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
A study conducted in 2022 evaluated the antimicrobial properties of several benzothiazole derivatives against multi-drug resistant bacterial strains. The findings showed that this compound demonstrated significant inhibition zones compared to control substances. This reinforces the compound's potential as a lead structure for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[4'-(1,3-benzothiazole-6-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound also affects various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2-Acetamido-N-[4-(Thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (Compound 28)
- Structure : Features a sulfonamide linker instead of a biphenyl system, with a thiazole substituent.
- Synthesis : Synthesized via EDC-mediated coupling, yielding 20% with a decomposition point of 180–182°C .
- Key Differences: The sulfonamide linker may confer different electronic and steric properties compared to the biphenyl-amide system in the target compound.
N-[2-(Dimethylamino)ethyl]-N-(4-Methyl-1,3-benzothiazol-2-yl)-1,3-Benzothiazole-6-Carboxamide Hydrochloride
- Structure: Incorporates a dimethylaminoethyl group and a 4-methylbenzothiazole moiety, forming a hydrochloride salt.
- Molecular Weight : 432.985 g/mol, significantly lower than the target compound (exact mass unspecified in evidence) .
Impact of Substituent Modifications on Activity
Quaternization of the benzothiazole nitrogen (e.g., N-alkylbenzothiazolium salts) has been shown to enhance biological activity by 2–3 fold . Similarly, N-oxide derivatives (e.g., benzothiazolium-N-oxides) demonstrate altered electron density in the benzothiazole ring, which could parallel effects from the target compound’s amide groups .
Fused vs. Linked Benzothiazole Systems
Di-Aryl-Substituted Imidazo[2,1-b]Benzothiazoles
- Structure : Fused imidazo-benzothiazole systems with diaryl substituents.
- Activities : Broad-spectrum efficacy in analgesic, anti-inflammatory, and anticancer assays .
- Key Differences : Fused systems may exhibit enhanced rigidity and π-π stacking interactions compared to the target compound’s flexible biphenyl linker. This structural divergence could lead to differences in target selectivity and potency.
Pyrimido[2,1-b][1,3]Benzothiazoles
- Structure : Benzothiazole fused with a pyrimidine ring.
- Synthesis: Achieved via reactions with bis(methylthio)methylene malononitrile .
Data Table: Comparative Analysis of Benzothiazole Derivatives
Biological Activity
N-[4'-(1,3-benzothiazole-6-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-1,3-benzothiazole-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features two benzothiazole moieties linked by an amide bond and a biphenyl group. Its structure is crucial for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent and its effects on various biological systems.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : Many benzothiazole derivatives act as kinase inhibitors, which are crucial for cancer cell signaling pathways.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.
A study demonstrated that benzothiazole derivatives exhibited IC50 values ranging from 0.5 to 10 µM against various cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Benzothiazoles have been reported to possess antibacterial and antifungal properties. For instance:
- Antibacterial Effects : Compounds similar to the one have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Research indicates activity against fungi such as Candida species and Aspergillus spp., with MIC values often below 10 µg/mL .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Receptor Modulation : It may interact with specific receptors that mediate cellular responses to external stimuli.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing N-[4'-(1,3-benzothiazole-6-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-1,3-benzothiazole-6-carboxamide, and how can intermediates be characterized?
- Methodological Answer : The compound’s synthesis typically involves coupling benzothiazole-carboxamide derivatives with biphenyl intermediates. Key steps include diazotization (using NaNO₂/HCl at 0–5°C for diazonium salt formation) and subsequent coupling under alkaline conditions (KOH/MeOH) . Intermediates are characterized via IR (to confirm amide C=O stretches ~1650–1700 cm⁻¹) and NMR (to resolve biphenyl methyl groups at δ ~2.3–2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weights .
Q. How can researchers optimize reaction yields for benzothiazole-containing analogs, and what statistical approaches are recommended?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs, minimize trial-and-error approaches. For example, varying temperature (0–25°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C) can identify optimal conditions. Response surface modeling (RSM) helps predict yield maxima, with validation via HPLC purity checks .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign biphenyl methyl groups (δ 2.3–2.5 ppm) and benzothiazole aromatic protons (δ 7.5–8.5 ppm).
- IR : Confirm amide linkages (C=O at ~1680 cm⁻¹) and absence of unreacted amines (N-H stretches ~3300 cm⁻¹).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (using AutoDock Vina) identifies potential binding interactions with targets like kinase enzymes. For example, benzothiazole moieties may form π-π stacking with aromatic residues in active sites. ICReDD’s reaction path search methods integrate quantum calculations to prioritize synthetically feasible derivatives .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for benzothiazole derivatives?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility). Mitigation strategies include:
- Solubility Enhancement : Use co-solvents (DMSO/PEG) or nanoformulations.
- Metabolic Stability Assays : Liver microsome studies (e.g., CYP450 inhibition) to identify metabolic hotspots.
- In Vivo Validation : Dose-response studies in murine models, with LC-MS/MS monitoring of plasma concentrations .
Q. How can researchers design experiments to evaluate the anti-inflammatory or antimicrobial potential of this compound?
- Methodological Answer :
- Anti-inflammatory : Measure TNF-α/IL-6 inhibition in LPS-stimulated macrophages (ELISA) and compare to dexamethasone controls.
- Antimicrobial : Use broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with ciprofloxacin/fluconazole as benchmarks .
Q. What advanced separation techniques (e.g., HPLC-MS/MS) are suitable for analyzing degradation products under stressed conditions?
- Methodological Answer : Forced degradation (acid/base/oxidative stress) followed by HPLC-MS/MS with a C18 column (ACN/0.1% formic acid gradient) identifies major impurities. Quadrupole-time-of-flight (Q-TOF) MS/MS fragments ions for structural elucidation. Quantify degradation products against ICH Q3B thresholds .
Data Analysis and Optimization
Q. How can machine learning (ML) models improve reaction condition predictions for similar benzothiazole derivatives?
- Methodological Answer : Train ML models (e.g., random forest or neural networks) on historical reaction data (yield, solvent, catalyst). Input features include molecular descriptors (logP, polar surface area) and reaction parameters. Validate via cross-validation (k-fold) and external test sets. Tools like COMSOL Multiphysics integrate ML for real-time optimization .
Q. What statistical methods are recommended for analyzing contradictory biological activity data across multiple studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
